

Molecular weight and formula of 3-Phenyloxetan-3-amine

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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815

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An In-Depth Technical Guide to 3-Phenyloxetan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Phenyloxetan-3-amine** is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with both a phenyl group and an amine group at the 3-position. The oxetane motif is of significant interest in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity, making it a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and the context of its application in modern chemistry.

Core Chemical and Physical Properties

The fundamental properties of **3-Phenyloxetan-3-amine** are summarized below. This data is compiled from established chemical databases and provides essential information for laboratory use and computational modeling.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	[1]
Molecular Weight	149.19 g/mol	[1]
IUPAC Name	3-phenyloxetan-3-amine	[1]
CAS Number	1211567-54-2	[1]
Canonical SMILES	<chem>C1C(CO1)(C2=CC=CC=C2)N</chem>	[1]
InChI Key	XISUWHJCLGQGMS-UHFFFAOYSA-N	[1]
Monoisotopic Mass	149.084063974 Da	[1]
Appearance	Solid (for hydrochloride salt)	[2]

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of **3-Phenyloxetan-3-amine** are not extensively documented in publicly available literature, a plausible synthetic pathway can be proposed based on established organometallic and functional group transformation reactions. The synthesis of 3-substituted oxetanes often begins with a common precursor, oxetan-3-one.

A logical and commonly employed strategy involves the following key transformations:

- **Nucleophilic Addition:** The synthesis would likely commence with the addition of a phenyl nucleophile to the carbonyl group of oxetan-3-one. A Grignard reagent, such as phenylmagnesium bromide, is a suitable choice for this transformation. This step creates the C-C bond and establishes the phenyl-substituted tertiary alcohol intermediate, 3-phenyloxetan-3-ol.
- **Functional Group Interconversion:** The tertiary hydroxyl group of the intermediate must then be converted to a primary amine. This is a challenging transformation that can be approached through several multi-step methods, such as a Ritter reaction or by converting the alcohol to a good leaving group followed by nucleophilic substitution with an azide and subsequent reduction.

Plausible Experimental Protocol (Generalized)

This protocol is a generalized representation and has not been optimized. It is intended for illustrative purposes for trained chemists.

Step 1: Synthesis of 3-Phenyloxetan-3-ol

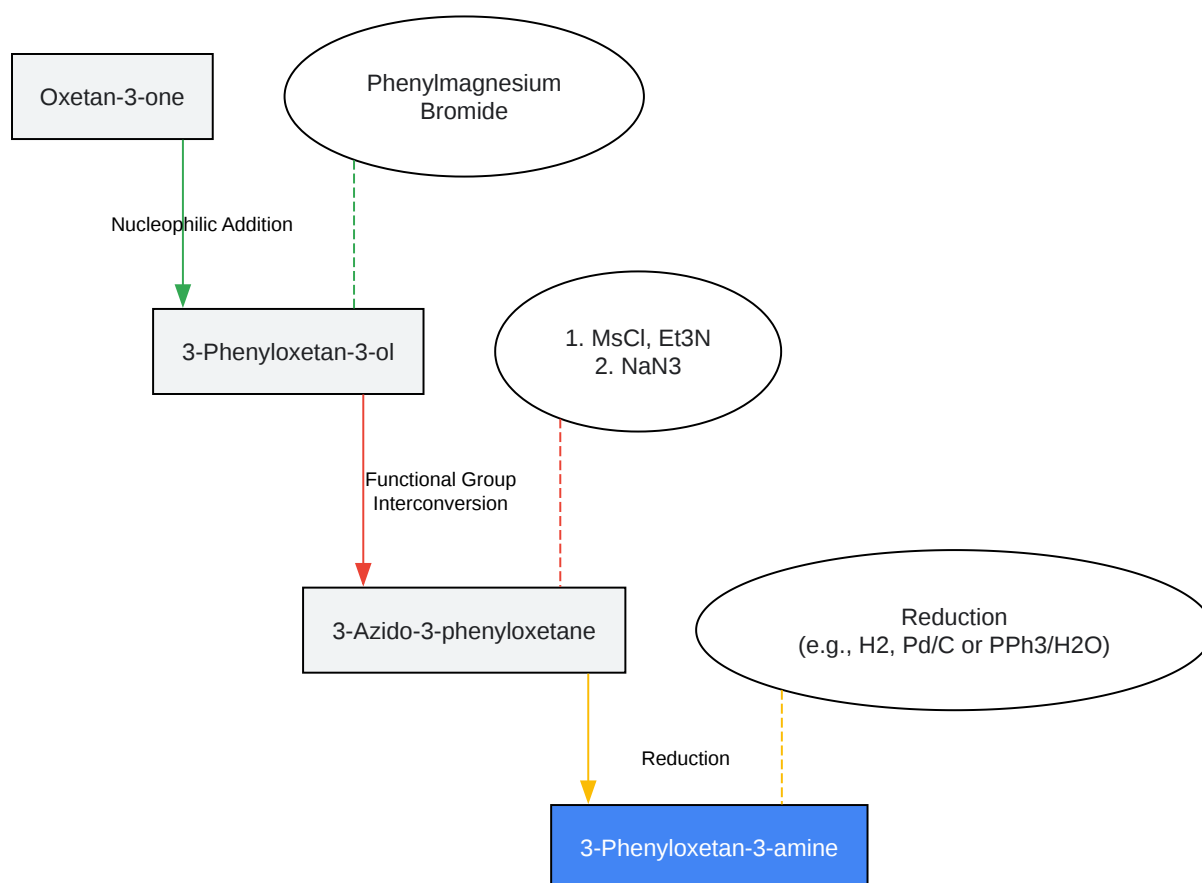
- To a solution of oxetan-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF) cooled in an ice bath, a solution of phenylmagnesium bromide (1.1 equivalents) in the same solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is stirred and allowed to warm to room temperature.
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
- The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude 3-phenyloxetan-3-ol, which can be purified by column chromatography.

Step 2: Conversion of Alcohol to Amine (via Azide)

- The hydroxyl group of 3-phenyloxetan-3-ol is first converted to a suitable leaving group. For instance, reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine yields the corresponding mesylate.
- The mesylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to produce 3-azido-3-phenyloxetane via an $\text{S}_{\text{N}}2$ reaction.
- The resulting azide is reduced to the primary amine. A Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation over a palladium catalyst, can be employed to afford the final product, **3-Phenyloxetan-3-amine**.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the plausible synthetic pathway described above.



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Caption: A plausible synthetic workflow for **3-Phenyloxetan-3-amine**.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific, publicly available data detailing the biological activity or signaling pathway modulation of **3-Phenyloxetan-3-amine** itself. However, the structural components of the molecule are highly relevant in medicinal chemistry.

- **The Oxetane Ring as a Bioisostere:** The oxetane ring is increasingly used by medicinal chemists as a "privileged" structural motif. It can serve as a bioisosteric replacement for other common groups, such as gem-dimethyl or carbonyl groups. This substitution can lead to significant improvements in a drug candidate's profile, including enhanced aqueous solubility, reduced metabolic liability, and improved cell permeability, without sacrificing binding affinity.
- **Amine Functional Group:** The primary amine group is a key functional handle. It is basic and typically protonated at physiological pH, allowing for ionic interactions with biological targets like receptors and enzymes. It also serves as a critical point for further chemical modification to explore structure-activity relationships (SAR).

Given these features, **3-Phenyloxetan-3-amine** represents a valuable building block for the synthesis of larger, more complex molecules for screening in drug discovery programs. Its potential applications could span various therapeutic areas, depending on the other functionalities appended to its core structure.

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